molecular formula C15H14Cl2N2 B1281272 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride CAS No. 878748-66-4

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Cat. No. B1281272
CAS RN: 878748-66-4
M. Wt: 293.2 g/mol
InChI Key: RLGNGUVFJAVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The benzimidazole derivatives are of significant interest due to their potential pharmacological properties, including antibacterial and antihypertensive activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole was synthesized through a reaction involving elemental analyses and 1H-NMR, with the benzimidazole ring system being planar as expected . Another method described for synthesizing 2-arylmethyl-1H-benzoimidazoles is the melting synthesis, which offers advantages such as simplicity, short reaction time, easy purification, and higher yield .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques like X-ray crystallography, NMR, and FT-IR. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was found to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds . Similarly, the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole revealed that the molecules are arranged in rows running parallel to the b-axis .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including those that lead to the formation of potential angiotensin II receptor antagonists with antihypertensive activity. The synthesis of such compounds involves the condensation of 4-chloro-o-Phenylenediamine with anthranilic acid and different aryl aldehydes compounds with a biphenyl tetrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized by their spectroscopic data and biological activities. The title compound in one study was screened for its antibacterial activity, showing promise as a potential antibacterial agent . In another study, benzimidazole derivatives were evaluated for their antihypertensive activity, with all synthesized compounds showing significant effects in lowering blood pressure . Additionally, the corrosion inhibition properties of benzimidazole derivatives on iron in acidic solutions have been investigated, demonstrating their potential as corrosion inhibitors .

Scientific Research Applications

Synthesis and Antifungal Activity

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is utilized in the synthesis of antifungal agents. A study showed that derivatives synthesized from this compound exhibited significant antifungal activity against various pathogens, sometimes surpassing the effectiveness of standard fungicides (Zhou, Li, Zhang, & Jiang, 2013).

Molecular Structure and Antibacterial Activity

Extensive structural studies on this compound were performed using various analytical methods. These studies are crucial in understanding its potential in antibacterial applications. The compound has shown effectiveness as an antibacterial agent compared to standard antibiotics (Ghani & Mansour, 2012).

Catalytic Activation and Ligand Synthesis

This compound plays a significant role in the formation of ligands for catalytic applications. It is involved in reactions leading to the creation of unsymmetrical bidentate chalcogen ligands, which are vital in catalysis (Sharma, Joshi, Sharma, Gupta, & Singh, 2014).

Luminescent Properties in Iridium Complexes

The compound is used in synthesizing iridium complexes with reduced concentration quenching effect, showing potential in fabricating non-doped electrophosphorescence devices. Its role in enhancing photoluminescence in solid state is notable (Zhang, Li, & Wang, 2013).

Corrosion Inhibition

This compound derivatives have been studied for their effectiveness in inhibiting the corrosion of metals in acidic environments. This research is crucial for industrial applications, where corrosion resistance is essential (Khaled, 2003).

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The research explores its role in creating new chemical entities with potential therapeutic benefits (Lei, Li, Ding, & Wu, 2013).

Neuroprotective Potential

Research has explored the synthesis and evaluation of derivatives for neuroprotective applications, showcasing the compound's potential in treating neurological conditions (Baudy et al., 2001).

Antihypertensive Activity

This compound is used in synthesizing derivatives with potent antihypertensive effects, suggesting its role in the development of new cardiovascular drugs (Sharma, Kohli, & Sharma, 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNGUVFJAVOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495221
Record name 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878748-66-4
Record name 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.